Dabsyl-L-alanine
Overview
Description
Dabsyl-L-alanine is an alanine derivative .
Synthesis Analysis
The synthesis of Dabsyl-L-alanine involves the transformation of amino acids to dimethylamino-azobenzenesulfonyl (dabsyl) derivatives . The preparation of dabsylchloride, a critical step in the process, was described by KunLin and Jin-Joa Chang .Chemical Reactions Analysis
While specific chemical reactions involving Dabsyl-L-alanine are not explicitly mentioned in the search results, the compound is associated with various analytical charts that can be found on the product detail page of Tokyo Chemical Industry Co., Ltd .Physical And Chemical Properties Analysis
Dabsyl-L-alanine is a solid at 20 degrees Celsius . .Scientific Research Applications
1. Role in Protein Synthesis and Neurodegenerative Diseases
The amino acid N-β-methylamino-l-alanine (BMAA), related to Dabsyl-L-Alanine, is produced by cyanobacteria. Research has shown that human exposure to BMAA, due to its incorporation into protein, may link to progressive neurodegenerative diseases. This association is likely due to the substitution of BMAA for other amino acids like alanine and serine, leading to protein misfunction and misfolding. This incorporation is higher when using genomic DNA from post-mortem brain as a template, highlighting a potential mechanism for neurodegenerative disease progression (Glover, Mash, & Murch, 2014).
2. Analytical Determination in Biological Samples
Dabsyl chloride, a derivative of Dabsyl-L-Alanine, is used in high-performance liquid chromatography for the separation and determination of specific amino acids in biological samples. This method enables the differentiation of β- and γ-amino acids from other amino acids, providing an essential tool for biochemical analysis. This technique has been applied to study changes in β-alanine content in liver, kidney, and urine, offering insights into biochemical processes in these tissues (Abe, Kurozumi, Yao, & Ubuka, 1998).
3. Microbial Fermentation and Industrial Applications
The production of L-Alanine, a component of Dabsyl-L-Alanine, is vital for various industrial applications. Using microbial fermentation, such as with Escherichia coli, can enhance the production efficiency of L-Alanine. This process is significant for its applications in food, pharmaceuticals, and the production of engineered thermoplastics. Optimized fermentation conditions have been developed, showcasing the potential of biotechnological applications in producing L-Alanine on an industrial scale (Zhou, Deng, Cui, Liu, & Zhou, 2015).
Safety And Hazards
Future Directions
While specific future directions for Dabsyl-L-alanine are not mentioned in the search results, a study on L-alanine produced by Pediococcus acidilactici BD16 (alaD+) suggests that L-alanine has tremendous pharmacological potential and could add significantly to the human healthcare repertoire . This suggests that Dabsyl-L-alanine, as an alanine derivative, may also have potential applications in healthcare.
properties
IUPAC Name |
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12(17(22)23)20-26(24,25)16-10-6-14(7-11-16)19-18-13-4-8-15(9-5-13)21(2)3/h4-12,20H,1-3H3,(H,22,23)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJGMRRFQPODJE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555047 | |
Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dabsyl-L-alanine | |
CAS RN |
89131-10-2 | |
Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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